molecular formula C12H15F3OS B6313057 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol CAS No. 1858257-09-6

2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol

Cat. No.: B6313057
CAS No.: 1858257-09-6
M. Wt: 264.31 g/mol
InChI Key: WEPGNJGCWOEIGM-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The trifluoromethylthio group can be introduced through radical trifluoromethylation, which involves the use of trifluoromethylthiolating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

2-tert-butyl-4-methyl-6-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3OS/c1-7-5-8(11(2,3)4)10(16)9(6-7)17-12(13,14)15/h5-6,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPGNJGCWOEIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)SC(F)(F)F)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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